molecular formula C21H14ClFN4OS2 B2723484 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215709-08-2

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2723484
CAS No.: 1215709-08-2
M. Wt: 456.94
InChI Key: KKGZTUZINNNPTI-UHFFFAOYSA-N
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Description

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H14ClFN4OS2 and its molecular weight is 456.94. The purity is usually 95%.
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Biological Activity

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H14ClFN4OS2C_{21}H_{14}ClFN_4OS_2, with a molecular weight of 456.9 g/mol. The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H14ClFN4OS2C_{21}H_{14}ClFN_4OS_2
Molecular Weight456.9 g/mol
CAS Number1185075-51-7

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core through cyclization reactions involving appropriate precursors. Advanced synthetic techniques may be employed to optimize yield and purity for research applications.

Anticancer Properties

Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study reported that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and were active against breast cancer cell lines (T47D) with IC50 values of 27.3 μM .

Antimicrobial Activity

The compound's thiazole and triazole functionalities suggest potential antimicrobial properties. Similar compounds have demonstrated antibacterial and antifungal activities against a range of pathogens. For example, derivatives were tested against Mycobacterium tuberculosis and exhibited varying degrees of inhibition compared to standard treatments .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds with similar structures have shown significant inhibition of COX-2 activity in vitro. The IC50 values for some derivatives were comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that this compound may also possess anti-inflammatory properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammatory responses. This interaction may modulate various biochemical pathways crucial for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Anticancer Activity : A derivative was found to inhibit cancer cell proliferation significantly in vitro.
  • Antimicrobial Testing : Compounds showed promising results against both bacterial and fungal strains in laboratory settings.
  • Inflammatory Response : In vivo studies demonstrated reduced inflammation markers in animal models treated with similar pyrimidine derivatives.

Properties

CAS No.

1215709-08-2

Molecular Formula

C21H14ClFN4OS2

Molecular Weight

456.94

IUPAC Name

12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C21H14ClFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2

InChI Key

KKGZTUZINNNPTI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

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